molecular formula C12H12N4O4S B2809898 (E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate CAS No. 898638-27-2

(E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate

Cat. No.: B2809898
CAS No.: 898638-27-2
M. Wt: 308.31
InChI Key: ZMNOUZPEIQWXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring and an isonicotinoylhydrazone moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate typically involves the condensation of isonicotinic acid hydrazide with a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Isonicotinoylhydrazone derivatives: Compounds with similar isonicotinoylhydrazone moieties but different core structures.

Uniqueness

(E)-methyl 2-(4-(2-isonicotinoylhydrazono)-2-oxothiazolidin-5-yl)acetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[(4E)-2-oxo-4-(pyridine-4-carbonylhydrazinylidene)-1,3-thiazolidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-20-9(17)6-8-10(14-12(19)21-8)15-16-11(18)7-2-4-13-5-3-7/h2-5,8H,6H2,1H3,(H,16,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNOUZPEIQWXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=NNC(=O)C2=CC=NC=C2)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1/C(=N\NC(=O)C2=CC=NC=C2)/NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.